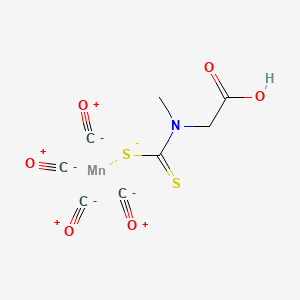
17alpha-4'-Benzyloxybenzyl Estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-4’-Benzyloxybenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is designed to mimic the effects of estradiol while potentially offering unique properties and applications in various scientific fields. Estradiol itself plays a crucial role in the regulation of the reproductive system and secondary sexual characteristics in females.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-4’-Benzyloxybenzyl Estradiol typically involves multiple steps, starting from estradiol as the base compound. The process includes the introduction of a benzyloxybenzyl group at the 17alpha position. This can be achieved through a series of reactions such as protection, alkylation, and deprotection.
Protection: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.
Alkylation: The protected estradiol undergoes alkylation with a benzyloxybenzyl halide under basic conditions to introduce the benzyloxybenzyl group.
Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-Benzyloxybenzyl Estradiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
17alpha-4’-Benzyloxybenzyl Estradiol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
17alpha-4’-Benzyloxybenzyl Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of estradiol derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool to study estrogen receptor interactions.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 17alpha-4’-Benzyloxybenzyl Estradiol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The specific pathways and molecular targets involved may include:
Estrogen Receptor Alpha (ERα): Activation of ERα can lead to the regulation of genes involved in cell proliferation and differentiation.
Estrogen Receptor Beta (ERβ): Activation of ERβ can influence genes related to anti-inflammatory and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17alpha-Estradiol: A natural diastereoisomer of 17beta-estradiol with lower estrogenic potency.
17beta-Estradiol: The most potent natural estrogen, widely used in hormone replacement therapy.
17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
17alpha-4’-Benzyloxybenzyl Estradiol is unique due to the presence of the benzyloxybenzyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other estradiol derivatives. This uniqueness can make it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H34O3 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-13-methyl-17-[(4-phenoxyphenyl)methyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C31H34O3/c1-30-17-15-27-26-14-10-23(32)19-22(26)9-13-28(27)29(30)16-18-31(30,33)20-21-7-11-25(12-8-21)34-24-5-3-2-4-6-24/h2-8,10-12,14,19,27-29,32-33H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
VETBCAGIEXYLQG-ZOROSQJXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)OC5=CC=CC=C5)O)CCC6=C3C=CC(=C6)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)OC5=CC=CC=C5)O)CCC6=C3C=CC(=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


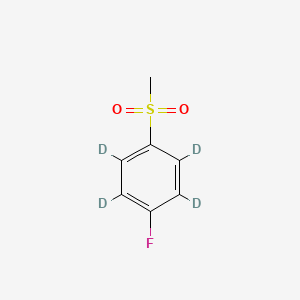
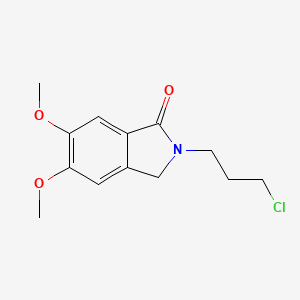
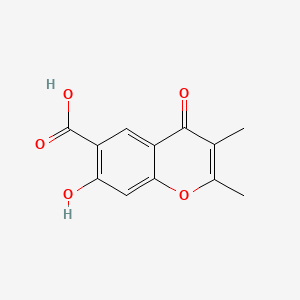

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
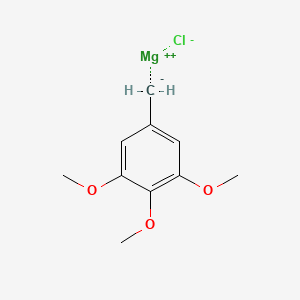

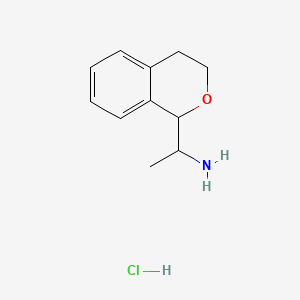
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
